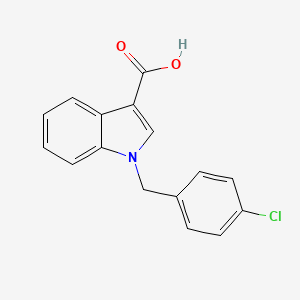

1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWPITWTRRQRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with indole-3-carboxylic acid in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of ultrasound-assisted or solvent-free Claisen–Schmidt condensation reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Derivatization Reactions

The carboxylic acid functionality enables multiple transformation pathways:

Amide Formation

-

Reacts with primary/secondary amines via EDCI/HOBt coupling

-

Example: Condensation with substituted anilines produces herbicidal agents (IC₅₀ = 0.8-2.3 μM against TIR1)

Representative Data:

| Amine Substituent | Reaction Time (h) | Yield (%) | Herbicidal Activity (IC₅₀, μM) |

|---|---|---|---|

| 4-Fluoroaniline | 6 | 85 | 0.8 |

| Cyclohexylamine | 8 | 78 | 1.2 |

| Piperidine | 5 | 82 | 1.5 |

Esterification

Ring Functionalization

The indole nucleus undergoes electrophilic substitution:

| Position | Reaction Type | Conditions | Products |

|---|---|---|---|

| C5 | Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivatives (λmax = 382 nm) |

| C2 | Bromination | NBS, AIBN, CCl₄ | 2-Bromo analogs (82% yield) |

Key spectral shifts upon substitution:

Oxidative Pathways

-

Air oxidation converts indoline intermediates to aromatic indoles at RT

-

MnO₂-mediated oxidation yields 3-carboxy-indolequinones (potential kinase inhibitors)

Mechanistic Study:

-

Deprotonation at C3 (K₂CO₃/DMF)

-

[3+2] cyclization (Δ = 90-130°C)

-

SNAr ring closure (k = 0.18 min⁻¹ at 95°C)

Steric Effects in Alkylation

Comparative studies with substituted benzyl halides:

| Benzyl Halide | Reaction Temp (°C) | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorobenzyl Br | 20 | 78 | |

| 2,6-Dichlorobenzyl Cl | 45 | 62 | |

| 4-Methylbenzyl Br | 20 | 81 |

Steric bulk reduces yields by 16-19% due to hindered approach to indole's N1 lone pair .

Scientific Research Applications

Neuropharmacological Potential

The compound has been studied for its potential role as a therapeutic agent in treating neurological disorders. Research indicates that compounds with indole structures, similar to 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid, can act on nicotinic acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. These receptors are crucial for cognitive functions, and their modulation may lead to improved therapeutic outcomes for patients suffering from these disorders .

Antidepressant and Anxiolytic Effects

Recent studies have suggested that derivatives of indole-3-carboxylic acids may exhibit antidepressant and anxiolytic properties. The ability of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid to penetrate the blood-brain barrier enhances its potential as a brain-penetrant vasopressin antagonist, which could lead to pro-social effects and modulation of mood disorders .

Inhibition of Pathogenic Bacteria

Research has demonstrated that 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid exhibits significant antibacterial activity against various pathogenic Gram-negative bacteria. Studies have reported that certain derivatives of indole carboxylic acids possess minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like gentamicin and ciprofloxacin . This suggests that the compound may serve as a lead structure for developing new antibacterial agents.

Synthetic Routes

The synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid can be achieved through several chemical reactions, including the Mitsunobu reaction, which is widely used in organic synthesis. This method allows for the efficient coupling of various functional groups, enhancing the compound's versatility in medicinal chemistry applications .

Decarboxylative Coupling Reactions

Recent advancements have highlighted gold(III)-catalyzed decarboxylative coupling reactions involving indole-3-carboxylic acids. This method presents a novel approach for functionalizing indoles, potentially leading to the development of new derivatives with enhanced biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential bacterial enzymes and pathways . It may also interact with cell membranes, leading to disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Benzyl Derivatives

- 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic acid : Replacing the 4-chlorobenzyl group with 4-fluorobenzyl results in a compound with similar synthetic utility but altered electronic properties due to fluorine’s electronegativity. This derivative was synthesized in 63% yield via alkylation of indole with 4-fluorobenzyl bromide .

- Synthesis involves oxidation of the corresponding aldehyde using sodium chlorite .

Heterocyclic Core Modifications

- 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid : Substituting indole with indazole (a benzene-fused pyrazole) alters hydrogen-bonding capacity and aromatic interactions. This compound showed oral toxicity in rats (TDLo = 1 g/kg) and is associated with teratogenic effects .

- 6-Chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid : Incorporation of an imidazole ring and additional substituents increases molecular complexity (C₂₅H₁₇Cl₂N₃O₂ , MW = 470.33 g/mol), likely impacting receptor binding kinetics .

Ester and Acid Chloride Derivatives

- 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid chloride: Conversion of the carboxylic acid to an acid chloride enhances reactivity, enabling esterification or amidation. This derivative is used in synthesizing synthetic cannabinoids (e.g., NM-2201) .

- Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate (FUB-PB-22): Esterification of the carboxylic acid with quinoline significantly alters pharmacological activity, acting as a potent synthetic cannabinoid receptor agonist (SCRA) .

Physicochemical Properties

Pharmacological and Toxicological Profiles

- Anti-inflammatory Potential: Indomethacin, a structural analogue with a chlorobenzoyl group and acetic acid chain, inhibits cyclooxygenase (COX) enzymes, suggesting that the target compound’s derivatives could be explored for COX modulation .

- Cannabinoid Receptor Activity: Ester derivatives (e.g., FUB-PB-22) demonstrate high affinity for CB1/CB2 receptors, highlighting the importance of the benzyl group’s substitution pattern and esterification .

- Toxicity : The indazole analogue (1-p-chlorobenzyl-1H-indazole-3-carboxylic acid) exhibits teratogenicity in rats, emphasizing the need for rigorous safety profiling of benzyl-indole/indazole hybrids .

Biological Activity

1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid is a compound that belongs to the indole family, known for its diverse biological activities. The indole structure is prevalent in many biologically active molecules, contributing to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C16H12ClNO2

- Molecular Weight : 287.73 g/mol

- CAS Number : 3744270

- Structure : The compound features an indole ring with a carboxylic acid functional group and a chlorobenzyl substituent.

Synthesis

The synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid typically involves the reaction of 4-chlorobenzylamine with indole-3-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including multi-step reactions that incorporate key intermediates.

Anticancer Activity

Indole derivatives, including 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid, have shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

In these studies, the compound demonstrated significant cytotoxicity against HCT116 cells compared to A549 cells, indicating selective activity against certain cancer types.

The mechanisms through which 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid exerts its anticancer effects may involve:

- Induction of apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax.

- Inhibition of cell proliferation by disrupting cell cycle progression.

- Potential interaction with key signaling pathways involved in cancer cell survival.

Case Studies

Several case studies have highlighted the biological activities of indole derivatives:

- Cytotoxicity Study :

- Mechanistic Insights :

- Comparative Studies :

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, including alkylation of indole derivatives and subsequent functionalization. For example, a modified Reissert indole synthesis can be employed to introduce the 4-chlorobenzyl group (see Scheme 1 in ). Key steps include:

- Alkylation : Reacting 1H-indole-3-carboxylic acid with 4-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Final recrystallization in acetic acid or ethanol improves purity .

- Yield Optimization : Yields (~32% in ) can be enhanced by optimizing reaction time, temperature, and stoichiometry of reagents.

Advanced: How can crystallographic refinement challenges be addressed for this compound?

Methodological Answer:

Crystallographic refinement may face issues like twinning, poor diffraction resolution, or disordered solvent molecules. Strategies include:

- Data Collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.

- Software Tools : Employ SHELXL ( ) for small-molecule refinement. For disordered regions, apply restraints or constraints on bond lengths/angles .

- Validation : Cross-validate refined structures with tools like PLATON or Mercury to check for geometric outliers .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., FAB-HRMS m/z 349.1659 [M+H]+ in ) .

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

- Functional Group Modifications :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like NMDA receptors ( ). Validate predictions with in vitro assays (e.g., IC50 measurements) .

Basic: What solvent systems are optimal for solubility and in vitro assays?

Methodological Answer:

- Polar Solvents : DMSO or DMF (10–20 mM stock solutions) for initial dissolution .

- Aqueous Buffers : Dilute in PBS (pH 7.4) with <1% DMSO for cell-based assays.

- Precipitation Issues : If precipitation occurs, adjust pH (e.g., neutral for carboxylic acid stability) or use co-solvents like PEG-400 .

Advanced: How to resolve discrepancies in toxicity profiles across experimental models?

Methodological Answer:

- Species-Specific Metabolism : Compare rodent (e.g., rat TDLo: 1 g/kg in ) vs. primate data (e.g., monkey LD50) to identify metabolic pathways (e.g., cytochrome P450 differences) .

- Dose Regimen Adjustments : Conduct pharmacokinetic studies (Cmax, AUC) to refine dosing schedules and mitigate acute toxicity .

- In Silico Tox Prediction : Tools like ProTox-II can prioritize in vivo testing by predicting organ-specific toxicity .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

- Liquid-Liquid Extraction : Separate acidic impurities using NaHCO3 washes (carboxylic acid remains in aqueous phase) .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>95%) .

- Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray analysis .

Advanced: How to reconcile computational modeling with experimental structural data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare optimized geometries (e.g., Gaussian 09) with X-ray crystallographic data ( ) to validate bond lengths/angles .

- Electron Density Maps : Analyze residual density in SHELXL-refined structures to identify regions where computational models deviate (e.g., flexible side chains) .

- Molecular Dynamics : Simulate solvated structures to account for crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.